molecular formula C18H14Cl2N2O4 B5168232 (4Z)-4-(5-chloro-2-hydroxy-3-methoxybenzylidene)-1-(3-chloro-4-methylphenyl)pyrazolidine-3,5-dione

(4Z)-4-(5-chloro-2-hydroxy-3-methoxybenzylidene)-1-(3-chloro-4-methylphenyl)pyrazolidine-3,5-dione

Cat. No.: B5168232
M. Wt: 393.2 g/mol
InChI Key: NDWOERBMFJLPHD-MLPAPPSSSA-N
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Description

The compound (4Z)-4-(5-chloro-2-hydroxy-3-methoxybenzylidene)-1-(3-chloro-4-methylphenyl)pyrazolidine-3,5-dione is a synthetic organic molecule. It features a pyrazolidine-3,5-dione core, which is a common structural motif in various biologically active compounds. The presence of chloro, hydroxy, and methoxy substituents on the benzylidene and phenyl rings suggests potential pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-(5-chloro-2-hydroxy-3-methoxybenzylidene)-1-(3-chloro-4-methylphenyl)pyrazolidine-3,5-dione typically involves the condensation of appropriate aldehydes with pyrazolidine-3,5-dione derivatives. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide

    Temperature: Reflux conditions (around 70-80°C)

    Time: Several hours to ensure complete reaction

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst.

    Substitution: The chloro substituents can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride

    Nucleophiles: Amines, thiols

Major Products

    Oxidation: Formation of ketones or carboxylic acids

    Reduction: Formation of amines

    Substitution: Formation of substituted derivatives with new functional groups

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: Used as a starting material for the synthesis of various derivatives with potential biological activities.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.

Medicine

    Pharmacological Studies: Investigated for its potential anti-inflammatory, antimicrobial, and anticancer properties.

Industry

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (4Z)-4-(5-chloro-2-hydroxy-3-methoxybenzylidene)-1-(3-chloro-4-methylphenyl)pyrazolidine-3,5-dione involves interaction with molecular targets such as enzymes or receptors. The chloro, hydroxy, and methoxy groups may contribute to binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • (4Z)-4-(5-chloro-2-hydroxybenzylidene)-1-phenylpyrazolidine-3,5-dione
  • (4Z)-4-(3-methoxybenzylidene)-1-(3-chloro-4-methylphenyl)pyrazolidine-3,5-dione

Uniqueness

The unique combination of chloro, hydroxy, and methoxy substituents in (4Z)-4-(5-chloro-2-hydroxy-3-methoxybenzylidene)-1-(3-chloro-4-methylphenyl)pyrazolidine-3,5-dione distinguishes it from similar compounds. These substituents may enhance its pharmacological profile and provide specific interactions with molecular targets.

Properties

IUPAC Name

(4Z)-4-[(5-chloro-2-hydroxy-3-methoxyphenyl)methylidene]-1-(3-chloro-4-methylphenyl)pyrazolidine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N2O4/c1-9-3-4-12(8-14(9)20)22-18(25)13(17(24)21-22)6-10-5-11(19)7-15(26-2)16(10)23/h3-8,23H,1-2H3,(H,21,24)/b13-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDWOERBMFJLPHD-MLPAPPSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C(=CC3=C(C(=CC(=C3)Cl)OC)O)C(=O)N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)N2C(=O)/C(=C\C3=C(C(=CC(=C3)Cl)OC)O)/C(=O)N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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